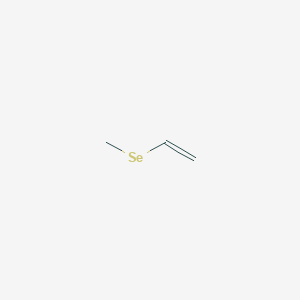
Ethene, (methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, (methylseleno)- can be synthesized through several methods:
From Ethene and Methylselenol: One common method involves the reaction of ethene with methylselenol under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
From Methylselenyl Halides: Another method involves the reaction of ethene with methylselenyl halides. This reaction can be facilitated by the presence of a base, which helps in the removal of the halide ion.
Industrial Production Methods
Industrial production of ethene, (methylseleno)- is not as common as laboratory synthesis. it can be produced on a larger scale using similar methods with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethene, (methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert ethene, (methylseleno)- to its corresponding selenide.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted ethene derivatives.
Scientific Research Applications
Ethene, (methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have shown its potential in biological systems, particularly in the study of selenium’s role in biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethene, (methylseleno)- exerts its effects involves the interaction of the methylseleno group with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and can modulate oxidative stress.
Comparison with Similar Compounds
Ethene, (methylseleno)- can be compared with other similar compounds such as:
Ethene (Ethylene): The simplest alkene, widely used in the chemical industry.
Methylselenol: A simpler organoselenium compound with a single selenium atom.
Selenoethene: Another selenium-containing ethene derivative.
Uniqueness
Ethene, (methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity compared to other ethene derivatives. This uniqueness makes it valuable in specific applications where selenium’s properties are desired.
Properties
CAS No. |
76573-19-8 |
|---|---|
Molecular Formula |
C3H6Se |
Molecular Weight |
121.05 g/mol |
IUPAC Name |
methylselanylethene |
InChI |
InChI=1S/C3H6Se/c1-3-4-2/h3H,1H2,2H3 |
InChI Key |
XYBQIARSTHPRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















